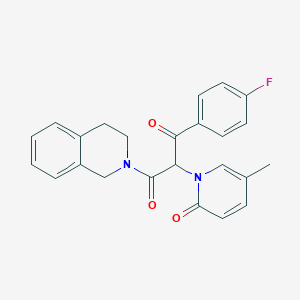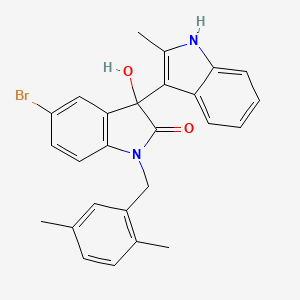![molecular formula C21H22N2O2S B11564534 Benzyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B11564534.png)
Benzyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound featuring a unique structure that includes a cyano group, a cyclooctapyridine ring, and a sulfanyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclooctapyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Sulfanyl Acetate Moiety: This step involves the reaction of the cyclooctapyridine derivative with benzyl acetate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium cyanide, potassium cyanide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and sulfanyl moiety can play crucial roles in these interactions, influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-2-({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)propanamide
Uniqueness
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE stands out due to its specific combination of functional groups and ring structure, which can impart unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H22N2O2S |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
benzyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O2S/c22-13-18-12-17-10-6-1-2-7-11-19(17)23-21(18)26-15-20(24)25-14-16-8-4-3-5-9-16/h3-5,8-9,12H,1-2,6-7,10-11,14-15H2 |
Clé InChI |
QWVLTGZMGNXLHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalen-1-yl-3-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]urea](/img/structure/B11564454.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B11564461.png)
![2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11564462.png)
![N-[2-(morpholin-4-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B11564469.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-methyl-4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11564476.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11564483.png)

![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B11564493.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11564499.png)
![(3E)-N-benzyl-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11564501.png)

![1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone](/img/structure/B11564516.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11564521.png)
![4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11564532.png)
